Benzyl 4-[2-(Boc-amino)acetamido]butanoate
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Overview
Description
Benzyl 4-[2-(Boc-amino)acetamido]butanoate is a compound that features a benzyl ester group, a Boc-protected amino group, and an acetamido group. This compound is often used in organic synthesis, particularly in the field of peptide synthesis, due to its protective groups which help in the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[2-(Boc-amino)acetamido]butanoate typically involves the protection of amino groups using tert-butyl carbamate (Boc) and the formation of ester bonds. The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The esterification can be achieved by reacting the carboxylic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated peptide synthesizers can also streamline the process, allowing for precise control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[2-(Boc-amino)acetamido]butanoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Benzyl 4-[2-(Boc-amino)acetamido]butanoic acid.
Reduction: Benzyl 4-[2-(Boc-amino)acetamido]butanol.
Substitution: 4-[2-(Boc-amino)acetamido]butanoic acid.
Scientific Research Applications
Benzyl 4-[2-(Boc-amino)acetamido]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and as a building block for prodrugs.
Industry: Applied in the production of specialty chemicals and as a reagent in various organic synthesis processes
Mechanism of Action
The mechanism of action of Benzyl 4-[2-(Boc-amino)acetamido]butanoate primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Another protecting group used in peptide synthesis, but requires stronger acidic conditions for deprotection.
Fmoc-protected amino acids: Used in solid-phase peptide synthesis, offering orthogonal protection strategies compared to Boc.
Uniqueness
Benzyl 4-[2-(Boc-amino)acetamido]butanoate is unique due to its combination of a benzyl ester and a Boc-protected amino group, providing dual protection and facilitating selective reactions in peptide synthesis. Its stability under basic conditions and ease of removal under mild acidic conditions make it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C18H26N2O5 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
benzyl 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoate |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-12-15(21)19-11-7-10-16(22)24-13-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,21)(H,20,23) |
InChI Key |
KDLIXVQAXNMQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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